molecular formula C8H13NO2 B2602326 Ethyl 5-cyanopentanoate CAS No. 4450-39-9

Ethyl 5-cyanopentanoate

Cat. No.: B2602326
CAS No.: 4450-39-9
M. Wt: 155.197
InChI Key: VJSCNGHINPLIMO-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopentanoate is an organic compound with the molecular formula C8H13NO2. It is an ester derivative, characterized by the presence of a nitrile group (-CN) and an ester group (-COOEt). This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 5-cyanopentanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-cyanopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-cyanopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyanopentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-cyanopentanoic acid and ethanol under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed:

    Hydrolysis: 5-cyanopentanoic acid, ethanol.

    Reduction: 5-aminopentanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism by which ethyl 5-cyanopentanoate exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 5-cyanopentanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Ethyl 5-cyanopentanoate can be compared with other similar compounds such as:

    Ethyl 5-aminopentanoate: Similar structure but with an amine group instead of a nitrile group.

    Ethyl 5-hydroxypentanoate: Contains a hydroxyl group instead of a nitrile group.

    Ethyl 5-bromopentanoate: Features a bromine atom in place of the nitrile group.

Uniqueness: this compound is unique due to the presence of both an ester and a nitrile group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-cyanopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCNGHINPLIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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